molecular formula C9H11FN2O4 B12915018 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone CAS No. 2145-71-3

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone

Cat. No.: B12915018
CAS No.: 2145-71-3
M. Wt: 230.19 g/mol
InChI Key: ADAGCJLQPKBIKG-RNJXMRFFSA-N
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Description

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a fluorinated nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the fluorination of a pyrimidine base followed by the attachment of a sugar moiety. Common synthetic routes include:

    Fluorination: Introduction of the fluorine atom into the pyrimidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Glycosylation: Coupling of the fluorinated pyrimidine with a protected sugar derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for nucleoside analogs often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia.

Uniqueness

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific fluorination pattern and sugar moiety, which may confer distinct biological properties and therapeutic potential compared to other nucleoside analogs.

Properties

CAS No.

2145-71-3

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

5-fluoro-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8-/m0/s1

InChI Key

ADAGCJLQPKBIKG-RNJXMRFFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C=NC2=O)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C=NC2=O)F)CO)O

Origin of Product

United States

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